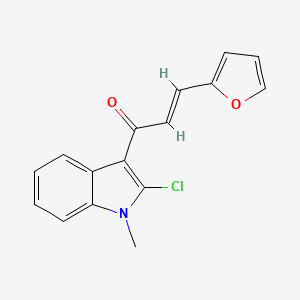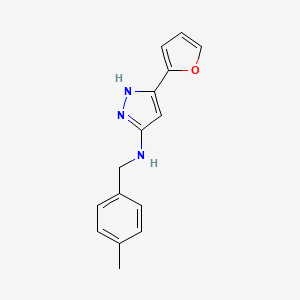![molecular formula C20H22N4O3S B13371216 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B13371216.png)
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-methoxy-1-methyl-1H-benzimidazole-2-thiol, which is then reacted with appropriate aldehydes and hydrazides under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dimethyl sulfoxide (DMSO) or ethanol.
Aplicaciones Científicas De Investigación
2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, which is why benzimidazole derivatives are often studied for their therapeutic potential . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds include other benzimidazole derivatives such as:
- 5-methoxy-1H-benzimidazol-2-yl)methanamine dihydrochloride
- 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride
- 4-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)-vinyl]-benzoic acid These compounds share the benzimidazole core but differ in their substituents, which can significantly affect their chemical properties and biological activities . The uniqueness of 2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[1-(4-methoxyphenyl)ethylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C20H22N4O3S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
2-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-13(14-5-7-15(26-3)8-6-14)22-23-19(25)12-28-20-21-17-11-16(27-4)9-10-18(17)24(20)2/h5-11H,12H2,1-4H3,(H,23,25)/b22-13- |
Clave InChI |
RCFRALYJYRVMBW-XKZIYDEJSA-N |
SMILES isomérico |
C/C(=N/NC(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC)/C3=CC=C(C=C3)OC |
SMILES canónico |
CC(=NNC(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13371135.png)

![6-(2-Furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371162.png)
![Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate](/img/structure/B13371171.png)
![5-(4-Methoxyphenyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13371175.png)
![8-bromo-5,6-dimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371177.png)
![4-({3-Methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)benzoic acid](/img/structure/B13371182.png)
![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde (6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)hydrazone](/img/structure/B13371183.png)
![3-[(Benzylsulfanyl)methyl]-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371189.png)
![3-(1-Benzofuran-2-yl)-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371194.png)


![Methyl 3-{[6-chloro-2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13371206.png)
![N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B13371215.png)
